

A Comparative Guide to Yellow OB and Yellow AB for Industrial Dyeing

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Compound of Interest

Compound Name: Yellow OB

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This guide provides an objective comparison of the industrial dyeing performance of two synthetic azo dyes: Yellow AB (Solvent Yellow 5) and **Yellow OB** (Solvent Yellow 6). Due to their historical use and subsequent regulatory scrutiny, a comprehensive understanding of their properties is crucial for researchers in related fields. This document summarizes their chemical and physical properties, available performance data, and outlines detailed experimental protocols for their evaluation.

Introduction

Yellow AB and **Yellow OB** are monoazo dyes that were historically used in various applications, including the coloring of plastics, waxes, and oils. Formerly designated as FD&C Yellow No. 3 and FD&C Yellow No. 4 respectively, their use in food, drugs, and cosmetics has been discontinued in many regions due to significant toxicity and carcinogenicity concerns. However, their legacy and potential presence as impurities or in older materials necessitate a clear understanding of their characteristics.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of these dyes.

Property	Yellow AB (Solvent Yellow 5)	Yellow OB (Solvent Yellow 6)
Synonyms	C.I. Solvent Yellow 5, C.I. 11380, FD&C Yellow No. 3	C.I. Solvent Yellow 6, C.I. 11390, FD&C Yellow No. 4
CAS Number	85-84-7	131-79-3
Molecular Formula	C ₁₆ H ₁₃ N ₃	C ₁₇ H ₁₅ N ₃
Molecular Weight	247.29 g/mol	261.32 g/mol
Appearance	Light yellow powder	Red-light yellow to orange powder
Melting Point	102-104 °C[1]	126 °C[2]
Solubility	Soluble in ethanol; insoluble in water.[1]	Soluble in ethanol and toluene; insoluble in water.[2]

Performance in Industrial Dyeing

Direct comparative performance data for Yellow AB and **Yellow OB** is limited in publicly available literature. However, some individual performance indicators have been reported.

Performance Metric	Yellow AB (Solvent Yellow 5)	Yellow OB (Solvent Yellow 6)
Light Fastness	Good[1]; Rated 5-6 on a scale of 1-8.[3]	Good[2]
Heat Resistance (°C)	90[1]	70[2]
Resistance to 5% HCl	Good[1]	Well[2]
Resistance to 5% Na ₂ CO ₃	Well[1]	Well[2]

Note: The light fastness scale is typically from 1 to 8, where 8 represents the highest fastness.

Toxicity and Regulatory Status

A critical consideration for both dyes is their toxicological profile. Both Yellow AB and **Yellow OB** have been subject to regulatory actions due to safety concerns. They were delisted for use in food, drugs, and cosmetics due to evidence of toxicity and potential carcinogenicity. Researchers and professionals must handle these compounds with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety standards.

Experimental Protocols

To facilitate a direct comparison of their dyeing performance, the following standard experimental protocols are recommended.

Determination of Light Fastness

Method: AATCC Test Method 16.3-2014 or ISO 105-B02

Principle: This test evaluates the resistance of the dyed material to the fading effects of light.

Procedure:

- Prepare dyed substrates (e.g., fabric swatches, plastic plaques) with standardized concentrations of Yellow AB and **Yellow OB**.
- A portion of each sample is shielded from the light source to serve as an unexposed control.
- The samples are exposed to a calibrated artificial light source (typically a Xenon Arc lamp) under controlled conditions of temperature and humidity for a specified duration.
- The degree of fading is assessed by comparing the change in color of the exposed portion to the unexposed portion of the sample.
- The color change is quantified using the Blue Wool Scale (ratings 1-8) or instrumental color measurement (spectrophotometer).

Evaluation of Thermal Stability

Method: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis determines the temperature at which the dye begins to decompose.

Procedure:

- A small, precisely weighed sample of the dye powder is placed in a TGA crucible.
- The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
- The instrument records the mass of the sample as the temperature increases.
- The resulting TGA curve plots mass loss versus temperature, from which the onset of thermal degradation can be determined.

Assessment of Color Fastness to Rubbing

Method: ISO 105-X12

Principle: This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Procedure:

- A specimen of the dyed material is mounted on the base of a crockmeter.
- A standard white cotton test cloth is affixed to the rubbing finger of the crockmeter.
- The test is performed under both dry and wet conditions (the white cloth is wetted with deionized water).
- The rubbing finger is moved back and forth across the dyed specimen for a specified number of cycles with a constant pressure.
- The amount of color transferred to the white test cloth is assessed by comparing it to a standard Grey Scale for Staining (ratings 1-5).

Measurement of Solubility

Method: Gravimetric Analysis

Principle: This method determines the maximum amount of a solute (dye) that can dissolve in a given amount of solvent at a specific temperature.

Procedure:

- Add an excess amount of the dye to a known volume of the desired industrial solvent (e.g., ethanol, toluene, acetone) in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).
- Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation.
- Take a known volume of the clear, saturated solution and evaporate the solvent completely.
- Weigh the remaining solid dye residue.
- Calculate the solubility in grams per 100 mL of solvent.

Determination of Dye Concentration

Method: UV-Visible Spectrophotometry (Beer-Lambert Law)

Principle: This technique measures the absorbance of light by a colored solution to determine the concentration of the dye.

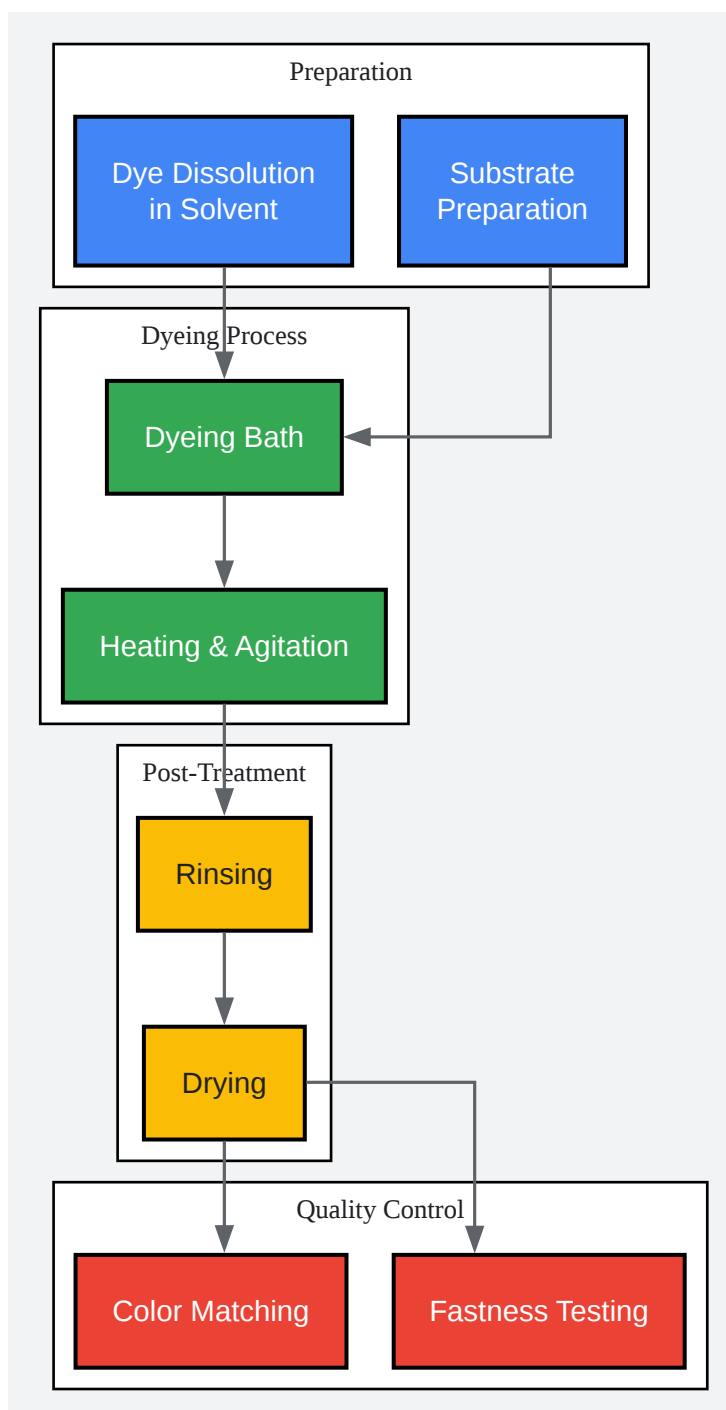
Procedure:

- Prepare a series of standard solutions of the dye in a suitable solvent with known concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
- Plot a calibration curve of absorbance versus concentration.

- Measure the absorbance of the unknown sample solution at the same λ_{max} .
- Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Industrial Dyeing Workflow

The following diagram illustrates a general workflow for industrial solvent-based dyeing processes, applicable to dyes like Yellow AB and **Yellow OB** for coloring materials such as plastics and synthetic fibers.



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A generalized workflow for industrial solvent dyeing.

Conclusion

While Yellow AB and **Yellow OB** share similarities as monoazo solvent dyes, they possess distinct chemical and physical properties that can influence their performance in industrial

applications. The available data suggests that both have "good" light fastness, though a more precise rating of 5-6 has been reported for Yellow AB. Key differences in their melting points and heat resistance are also noted. Due to the significant health and safety concerns associated with these dyes, their use is highly restricted. For research and analytical purposes, the provided experimental protocols offer a standardized framework for conducting a comprehensive comparative evaluation of their dyeing performance characteristics. It is imperative that any handling of these compounds is done with strict adherence to safety protocols.

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